REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Cl:23])[CH:21]=3)[NH:16][C:15]=2[CH3:24])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>>[Cl:23][C:20]1[CH:21]=[C:22]2[C:17](=[CH:18][CH:19]=1)[NH:16][C:15]([CH3:24])=[C:14]2[CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|
|
Name
|
4-(5-Chloro-2-methyl-1H-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(NC2=CC=C(C=C12)Cl)C
|
Name
|
TFA CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 45 min the mixture was evaporated
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
A solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=C(NC2=CC1)C)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |